(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol is a natural product found in Bambusa emeiensis with data available.
erythro-Guaiacylglycerol
CAS No.: 38916-91-5
Cat. No.: VC0055119
Molecular Formula: C₁₀H₁₄O₅
Molecular Weight: 214.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38916-91-5 |
|---|---|
| Molecular Formula | C₁₀H₁₄O₅ |
| Molecular Weight | 214.22 |
| IUPAC Name | (1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol |
| Standard InChI | InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m0/s1 |
| SMILES | COC1=C(C=CC(=C1)C(C(CO)O)O)O |
| Appearance | Powder |
Introduction
Chemical Structure and Stereochemistry
Erythro-guaiacylglycerol exists in the erythro configuration, characterized by specific stereochemistry at the glycerol C-1 and C-2 positions. Its molecular formula is C₁₀H₁₄O₅, though structural variations occur depending on substitution patterns . The compound is part of the β-O-4 lignin subunit, a key structural motif in lignocellulose .
Key structural features include:
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Glycerol backbone: A triol core with hydroxyl groups at C-1, C-2, and C-3.
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Guaiacyl substituents: Aromatic rings with methoxy and hydroxyl groups attached to the glycerol.
The erythro configuration distinguishes it from the threo diastereomer, influencing reactivity and biological interactions .
Synthesis and Production Methods
Erythro-guaiacylglycerol is isolated from plant sources or synthesized via enzymatic and chemical routes:
Natural Sources
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Seed shells of Hevea brasiliensis: A primary natural source .
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Lignin-rich biomass: Present in softwood lignin, where it participates in β-O-4 linkages .
Synthetic Pathways
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Enzymatic Oxidation:
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Horseradish peroxidase catalyzes oxidative coupling of coniferyl alcohol to form β-O-4 structures.
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Chemical Synthesis:
Role in Lignin Degradation and Vanillin Production
Erythro-guaiacylglycerol serves as a critical intermediate in lignin valorization, particularly in vanillin synthesis:
Key Findings:
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Dianion-mediated cleavage: Under alkaline conditions, guaiacylglycerol forms via β-ether cleavage of a dianion intermediate, bypassing enol ether pathways .
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Deuterium exchange: Significant α-hydrogen exchange occurs during oxidation, indicating solvent participation in vanillin formation .
Reaction Kinetics and Stability
The compound’s reactivity is influenced by pH, temperature, and catalysts:
Hydrolysis Kinetics
| Catalyst | Substrate | Activation Energy (kcal/mol) | Rate (Relative to HCl) |
|---|---|---|---|
| HCl | Guaiacylglycerol-P (2-methoxyphenyl) ether | 36.1 | 1.0 |
| AlCl₃ | Veratryl analogue | 35.5 | 0.25 |
Observations:
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First-order kinetics: HCl-catalyzed hydrolysis follows first-order dependence on catalyst and substrate .
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Solvent effects: Rates are higher in dioxane-water than ethanol-water media .
Biological Activities and Applications
While direct biological data on erythro-guaiacylglycerol is limited, related lignans exhibit:
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Antioxidant properties: Scavenge free radicals (e.g., IC₅₀ = 7.76 µM for similar compounds).
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Proangiogenic effects: Neolignans with β-O-4 linkages promote endothelial cell tubule formation .
Industrial Relevance and Future Directions
Lignin Valorization
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Vanillin production: Erythro-guaiacylglycerol serves as a precursor in alkaline aerobic oxidation, offering a sustainable route to bio-based aromatics .
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Catalyst optimization: Tuning reaction conditions (e.g., NaOH concentration) to maximize vanillin yields while minimizing byproducts .
Challenges and Opportunities
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